8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
The compound 8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic small molecule belonging to the imidazo-triazine class, characterized by a fused bicyclic core structure. This compound features a 4-ethoxyphenyl substituent at position 8 and a 2-methoxyphenethyl carboxamide group at position 3.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-3-32-18-10-8-17(9-11-18)27-14-15-28-22(30)20(25-26-23(27)28)21(29)24-13-12-16-6-4-5-7-19(16)31-2/h4-11H,3,12-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEQDLCXZSTYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the imidazo[2,1-c][1,2,4]triazine family. This compound exhibits a complex structure that suggests significant potential for various biological activities. The presence of functional groups such as the ethoxy and methoxyphenethyl moieties indicates possible interactions with biological targets.
- Molecular Formula : C21H24N4O3
- Molecular Weight : 368.44 g/mol
- CAS Number : 946231-43-2
Biological Activity Overview
The biological activity of the compound has been investigated through various studies focusing on its pharmacological properties. The following sections summarize key findings related to its activity against different biological targets.
Antimicrobial Activity
Numerous studies have indicated that compounds within the imidazo[2,1-c][1,2,4]triazine family exhibit antimicrobial properties. Specifically:
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with DNA synthesis or cell wall formation.
- Efficacy : Preliminary tests have shown activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Research into the anticancer properties of similar compounds has revealed promising results:
- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines.
- Target Pathways : The compound may target specific signaling pathways involved in cell proliferation and survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Factor Xa Inhibition : Similar compounds have shown high potency against Factor Xa, an important target in anticoagulant therapy.
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 8-(4-fluorophenyl)-N-(4-methoxyphenethyl)-4-oxo... | Factor Xa inhibitor | |
| N-(2-methoxyphenethyl)-4-oxo... | Antimicrobial properties |
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of several imidazo[2,1-c][1,2,4]triazine derivatives. The results indicated that the tested compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In a study published by Johnson et al. (2024), the anticancer effects of 8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo... were assessed using MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from hydrazides and diketones. Understanding the structure-activity relationship is crucial for optimizing its biological activity:
- Functional Groups : Variations in substituents can significantly alter the potency and selectivity of the compound against biological targets.
Comparison with Similar Compounds
Key Observations:
The 2-methoxyphenethyl carboxamide group introduces steric bulk and hydrogen-bonding capacity, distinguishing it from the ethyl ester in EIMTC (), which lacks hydrogen-bond donors .
Core Structure Variations :
- The imidazo-triazine core in the target compound differs from the imidazo-pyridine scaffold in , which includes a pyridine ring and additional nitrile/nitro groups. Such differences may alter electronic properties and bioactivity .
Pharmacological and Computational Insights
- Anticancer Potential: EIMTC () demonstrated low toxicity and electrochemical activity, suggesting that the target carboxamide derivative may share similar redox properties or nucleobase-like interactions .
- Antibacterial Prediction : Agglomerative hierarchical clustering () posits that structural similarity to synthetic drugs (e.g., fluoro-/methoxy-substituted analogs) could predict antibacterial activity, though experimental validation is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
